molecular formula C18H23NO3S B4876775 3-[(3-Butyl-6-methoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid

3-[(3-Butyl-6-methoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid

Cat. No.: B4876775
M. Wt: 333.4 g/mol
InChI Key: RPDHNUUAKBIXNV-UHFFFAOYSA-N
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Description

3-[(3-Butyl-6-methoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, agriculture, and materials science. This compound, in particular, features a quinoline core substituted with butyl, methoxy, and methyl groups, along with a propanoic acid moiety linked via a sulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Butyl-6-methoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is as follows:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Substitution Reactions: The introduction of butyl, methoxy, and methyl groups can be achieved through various substitution reactions. For instance, Friedel-Crafts alkylation can be used to introduce the butyl group, while methylation and methoxylation can be carried out using methyl iodide and sodium methoxide, respectively.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage can be introduced by reacting the quinoline derivative with a thiol compound under basic conditions.

    Attachment of the Propanoic Acid Moiety: The final step involves the esterification of the sulfanyl-quinoline derivative with a propanoic acid derivative, followed by hydrolysis to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Butyl-6-methoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoline core can be reduced to a tetrahydroquinoline derivative using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy and butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, methyl iodide, thiol compounds.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

3-[(3-Butyl-6-methoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an antimicrobial and anticancer agent due to its quinoline core.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-[(3-Butyl-6-methoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid is not fully understood, but it is believed to involve interactions with various molecular targets and pathways:

    Molecular Targets: The quinoline core can interact with DNA, enzymes, and receptors, leading to various biological effects.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Camptothecin: An anticancer agent with a quinoline-based structure.

Uniqueness

3-[(3-Butyl-6-methoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfanyl and propanoic acid moieties differentiates it from other quinoline derivatives, potentially leading to unique interactions with biological targets and novel applications in various fields.

Properties

IUPAC Name

3-(3-butyl-6-methoxy-2-methylquinolin-4-yl)sulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c1-4-5-6-14-12(2)19-16-8-7-13(22-3)11-15(16)18(14)23-10-9-17(20)21/h7-8,11H,4-6,9-10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDHNUUAKBIXNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(N=C2C=CC(=CC2=C1SCCC(=O)O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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